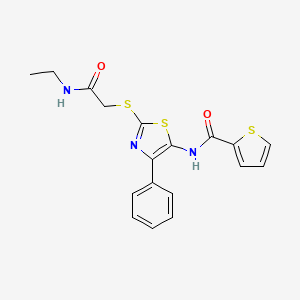

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

Description

This compound features a thiophene-2-carboxamide core linked to a 4-phenylthiazole moiety via a thioethyl bridge substituted with an ethylamino group. The ethylamino-thioethyl substituent may influence solubility, target binding, and metabolic stability compared to other derivatives .

Properties

IUPAC Name |

N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S3/c1-2-19-14(22)11-25-18-20-15(12-7-4-3-5-8-12)17(26-18)21-16(23)13-9-6-10-24-13/h3-10H,2,11H2,1H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOFNRXNYOZTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the STING protein , an important immune-associated protein that localizes in the endoplasmic reticulum membrane. STING stands for stimulator of interferon genes and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells.

Biological Activity

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Below, we explore its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 403.5 g/mol. The compound features a thiazole ring, an ethylamino group, and a thiophene moiety, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

- Formation of Thiazole Derivative : Initial synthesis of the thiazole ring through cyclization reactions involving appropriate precursors.

- Introduction of Ethylamino Group : The ethylamino moiety is introduced via nucleophilic substitution.

- Carboxamide Formation : The final step involves the formation of the carboxamide group by reacting the thiophene derivative with an appropriate acylating agent.

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The minimum inhibitory concentration (MIC) values indicate effective dosage ranges for these compounds.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

Antioxidant Activity

Thiazole derivatives are noted for their antioxidant properties. In DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential protective effects against oxidative stress .

Antitumor Activity

Research indicates that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been tested against human glioblastoma and melanoma cells, showing promising IC50 values that suggest effectiveness in inhibiting tumor growth .

| Cell Line | IC50 (µM) |

|---|---|

| Human Glioblastoma U251 | 15 |

| Human Melanoma WM793 | 12 |

The biological mechanisms underlying the activity of this compound are still under investigation. However, structure–activity relationship (SAR) studies suggest that the thiazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in disease processes . Molecular docking studies have indicated favorable binding interactions with key proteins implicated in cancer progression and microbial resistance.

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in treating various conditions:

- Anticancer Properties : A study demonstrated that a series of thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines, with some compounds displaying greater potency than established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation reported that specific thiazole derivatives exhibited broad-spectrum antimicrobial activity, suggesting their application as potential therapeutic agents against resistant bacterial strains .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The nitro group in Compound 7 and trifluoromethyl group in Compound 8 enhance antibacterial activity but reduce solubility compared to the ethylamino group in the target compound .

- Synthesis Efficiency: Compounds with simpler substituents (e.g., nitro or trifluoromethyl) achieve moderate yields (42–65%), while complex modifications (e.g., thioethyl-ethylamino) may require optimized coupling agents like HATU/DMF .

Pharmacological Activity

- Antibacterial Activity: Nitrothiophene carboxamides (e.g., Compound 7) exhibit narrow-spectrum antibacterial activity, likely due to nitro group-mediated disruption of bacterial membrane proteins . The ethylamino group in the target compound may offer broader-spectrum activity via enhanced target binding.

- Anticancer Activity : Thiadiazole derivatives (e.g., Compound 7b) show potent activity against HepG-2 cells (IC50 = 1.61 μg/mL), suggesting that thiazole-thiophene hybrids like the target compound could be optimized for oncology applications .

Physicochemical Properties

- Solubility: The ethylamino-thioethyl group in the target compound may improve water solubility compared to nitro or trifluoromethyl substituents, which are highly lipophilic .

- Stability : Thioxoacetamide derivatives (e.g., Compound 11) exhibit lower thermal stability (melting point 147–148°C) compared to nitrothiophene carboxamides (melting points 155–207°C) .

Q & A

Q. What are the key synthetic strategies for preparing N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Formation of the thiazole ring via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides.

- Introduction of the thioether linkage by reacting a thiol-containing intermediate with a halogenated acetamide derivative (e.g., 2-chloro-N-(ethyl)acetamide) under basic conditions.

- Final coupling of the thiazole-thioether intermediate with thiophene-2-carboxamide using peptide coupling reagents like EDCI/HOBt .

- Solvent selection (e.g., DMF or acetonitrile) and temperature control (reflux conditions) are critical for achieving high yields (~70–80%) .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of ethylamino (δ ~2.5–3.5 ppm for CH₂), thiophene (δ ~6.5–7.5 ppm for aromatic protons), and thiazole moieties. The thioether linkage (C-S-C) is identified via deshielded protons near δ 4.0–4.5 ppm .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-S), and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ ion matching C₁₉H₂₀N₄O₂S₃) .

Q. What analytical techniques ensure purity during synthesis?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors reaction progress and purity (>95%) .

- TLC : Silica gel plates with ethyl acetate/hexane eluents track intermediate formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Temperature Control : Lower temperatures (0–5°C) during thioether formation reduce disulfide byproducts .

- Catalyst Use : Employing Pd catalysts for Suzuki-Miyaura couplings (if applicable) enhances aryl-thiazole bond formation efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetone/water mixtures enhance crystallization .

Q. What are the approaches to investigate structure-activity relationships (SAR) for this compound’s biological activity?

- Functional Group Modifications : Replace the ethylamino group with cyclopropyl or morpholine moieties to assess impact on target binding .

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases) and identify critical hydrogen bonds or hydrophobic contacts .

- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent electronegativity with cytotoxicity .

Q. How should researchers address discrepancies in biological activity data across studies?

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293) and assay protocols (e.g., MTT for viability) to minimize variability .

- Meta-Analysis : Compare IC₅₀ values from independent studies while accounting for differences in compound purity (e.g., HPLC data vs. vendor-reported purity) .

Q. What computational methods predict metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and cytochrome P450 interactions to prioritize derivatives with favorable pharmacokinetics .

- Molecular Dynamics (MD) : Simulate compound stability in biological membranes to identify hydrolysis-prone bonds (e.g., thioether or amide linkages) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on synthetic yields for similar thiazole derivatives?

- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates and optimize stepwise efficiencies .

- Byproduct Identification : Characterize low-yield batches via GC-MS to identify disulfides or oxidized thioethers, then introduce antioxidants (e.g., BHT) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.